molecular formula C210H297N57O56S6 B612386 Blood depressing substance 1

Blood depressing substance 1

Cat. No.: B612386
M. Wt: 4708.37
InChI Key: NHDQBZJQNKDJOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Discovery and Isolation

The discovery of blood depressing substance-1 emerged from systematic investigations into the bioactive compounds present in Mediterranean sea anemone venoms during the latter part of the 20th century. Initial isolation efforts focused on identifying the components responsible for the pronounced cardiovascular effects observed following exposure to Anemonia sulcata venom extracts. The compound received its designation due to its notable ability to produce hypotensive effects through the modulation of potassium channel activity.

Early characterization studies revealed that blood depressing substance-1 possessed unique pharmacological properties distinct from other known sea anemone toxins. Researchers discovered that this peptide demonstrated selective affinity for specific ion channel subtypes, particularly those involved in neuronal excitability and cardiovascular regulation. The initial purification procedures involved multiple chromatographic steps to separate blood depressing substance-1 from other bioactive components present in the crude venom extracts.

Subsequent research efforts expanded the understanding of blood depressing substance-1 through detailed structural and functional analyses. Advanced peptide sequencing techniques revealed the complete amino acid composition and confirmed the presence of the characteristic disulfide bond pattern. These investigations established the foundation for subsequent studies examining the structure-activity relationships and potential therapeutic applications of this marine-derived compound.

The historical development of blood depressing substance-1 research reflects broader advances in marine natural product chemistry and neuropharmacology. As analytical techniques improved, researchers gained deeper insights into the molecular mechanisms underlying the biological activity of this compound, leading to its current recognition as an important research tool and potential therapeutic agent.

Biological Source: Anemonia sulcata

Anemonia sulcata, commonly known as the Mediterranean snakelocks sea anemone, serves as the natural source of blood depressing substance-1. This cnidarian species inhabits the Mediterranean Sea and the eastern Atlantic Ocean, extending as far south as Western Sahara. The species demonstrates remarkable morphological diversity, existing in two distinct ecotypes that differ significantly in size and tentacle number.

The smaller ecotype of Anemonia sulcata possesses a basal disk measuring up to 5 centimeters in diameter and typically displays between 142 and 148 tentacles, with the total number remaining below 192. In contrast, the larger ecotype can achieve a basal disk diameter of up to 15 centimeters and may possess between 192 and 348 tentacles arranged in six distinct whorls around the central mouth. The tentacles themselves are characteristically long, slender, and tapering, displaying variable coloration patterns including shades of green, grey, and light brown.

The distribution of Anemonia sulcata varies according to ecotype, with the smaller form inhabiting depths down to approximately 5 meters, while the larger ecotype extends to depths of approximately 25 meters. This vertical distribution pattern influences the accessibility of different populations for research purposes and may contribute to variations in toxin content and composition between different collections.

Characteristic Ecotype 1 Ecotype 2
Basal disk diameter Up to 5 cm Up to 15 cm
Tentacle number 142-148 (< 192) 192-348
Maximum depth 5 meters 25 meters
Habitat preference Intertidal and shallow sublittoral Sublittoral zone

The biological lifestyle of Anemonia sulcata includes a symbiotic relationship with zooxanthellae, photosynthetic algae that inhabit the anemone tissues and provide energy through photosynthesis. This symbiotic association influences the overall physiology of the host organism and may affect the production and composition of bioactive compounds, including blood depressing substance-1. The species demonstrates dioecious reproduction, with individuals reaching sexual maturity when they achieve a weight of approximately 20 grams and a basal disc diameter of 22.5 millimeters.

Taxonomic Classification and Evolutionary Context

The taxonomic classification of Anemonia sulcata reflects its position within the broader phylogenetic framework of cnidarian species. The complete taxonomic hierarchy places this species within the domain Eukaryota, kingdom Animalia, phylum Cnidaria, subphylum Anthozoa, class Hexacorallia, order Actiniaria, and family Actiniidae. This classification system provides important context for understanding the evolutionary relationships and shared characteristics among related species that may also produce similar bioactive compounds.

The taxonomic status of Anemonia sulcata has been subject to ongoing scientific debate, particularly regarding its relationship to Anemonia viridis. Some researchers consider these taxa to represent separate species, while others propose that they should be classified as subspecies of a single species complex. This taxonomic uncertainty reflects the morphological variability observed within Mediterranean snakelocks anemone populations and highlights the challenges associated with species delimitation in morphologically plastic marine organisms.

Evolutionary analyses of blood depressing substance neurotoxins have revealed evidence of accelerated evolution within the gene sequences encoding these compounds. The development of a comprehensive dataset of Anemonia viridis blood depressing substance complementary deoxyribonucleic acid sequences has demonstrated high sequence identity in the open reading frames as well as in the 3-prime and 5-prime untranslated regions. These findings suggest that blood depressing substance genes have undergone rapid evolutionary changes, possibly driven by selective pressures related to prey capture and defense mechanisms.

The evolutionary context of blood depressing substance-1 production extends beyond simple toxin function to encompass broader ecological and physiological roles. The presence of multiple blood depressing substance variants within single species suggests that gene duplication and subsequent divergence have contributed to the diversification of these compounds. This evolutionary pattern may reflect adaptation to different ecological niches or prey species, with each variant potentially optimized for specific biological targets.

Taxonomic Level Classification
Domain Eukaryota
Kingdom Animalia
Phylum Cnidaria
Subphylum Anthozoa
Class Hexacorallia
Order Actiniaria
Family Actiniidae
Genus Anemonia
Species sulcata

Nomenclature and Alternative Designations

The nomenclature surrounding blood depressing substance-1 reflects the complex history of its discovery, characterization, and standardization within the scientific literature. The compound is formally designated as kappa-actitoxin-Avd4a according to systematic toxin nomenclature conventions, which provide standardized naming protocols for bioactive peptides derived from cnidarian sources. This systematic designation incorporates information about the toxin family, source organism, and specific variant identity.

Alternative designations for blood depressing substance-1 include several abbreviated forms and variant spellings that have appeared throughout the research literature. The compound is frequently referred to simply as BDS-1 in many publications, though the current analysis maintains the use of full names to ensure clarity and precision. Additional nomenclature variants include BDS-I, reflecting different conventions for roman numeral designation versus arabic numeral systems.

The systematic name kappa-actitoxin-Avd4a provides specific information about the compound's classification and origin. The "kappa" designation indicates the primary target ion channel family, specifically referring to potassium channels. The "actitoxin" component identifies the compound as a toxin derived from sea anemones (order Actiniaria), while "Avd" represents the genus and species abbreviation for Anemonia viridis/sulcata. The "4a" suffix distinguishes this specific variant from other related compounds within the same toxin family.

Commercial suppliers and research institutions may employ additional designation systems for blood depressing substance-1, particularly when the compound is produced through synthetic methods rather than natural extraction. These alternative naming conventions often incorporate supplier-specific catalog numbers or internal designation systems that facilitate identification and ordering processes. However, the fundamental chemical and biological properties remain consistent regardless of the specific nomenclature employed.

The evolution of nomenclature standards for marine-derived toxins reflects broader efforts within the scientific community to establish consistent and informative naming conventions. These standardization efforts aim to reduce confusion and facilitate communication among researchers working with similar compounds across different research disciplines and geographical locations.

Properties

Molecular Formula

C210H297N57O56S6

Molecular Weight

4708.37

InChI

InChI=1S/C210H297N57O56S6/c1-13-107(7)169-199(313)247-134(74-106(5)6)179(293)239-130(42-27-67-222-210(218)219)175(289)227-95-167(284)259-171(111(11)270)201(315)258-153-103-329-328-99-149(191(305)248-143(79-117-54-62-124(275)63-55-117)205(319)266-71-32-47-158(266)197(311)250-145(208(322)323)82-120-88-220-104-232-120)255-193(307)152-102-327-326-101-151(256-198(312)156-45-30-68-263(156)203(317)110(10)233-173(287)109(9)213)190(304)242-137(75-113-33-16-15-17-34-113)182(296)253-150(192(306)251-146(96-268)177(291)229-91-164(281)235-132(40-23-25-65-212)204(318)264-69-28-43-154(264)195(309)231-94-163(280)234-129(41-26-66-221-209(216)217)174(288)226-92-166(283)238-142(85-168(285)286)184(298)241-133(73-105(3)4)180(294)244-139(186(300)260-169)80-118-86-223-127-37-20-18-35-125(118)127)100-325-324-98-148(189(303)243-138(78-116-52-60-123(274)61-53-116)181(295)240-131(39-22-24-64-211)178(292)249-144(81-119-87-224-128-38-21-19-36-126(119)128)206(320)267-72-31-46-157(267)196(310)246-141(84-160(215)277)187(301)261-170(108(8)14-2)200(314)257-152)254-183(297)140(83-159(214)276)245-188(302)147(97-269)252-202(316)172(112(12)271)262-185(299)136(77-115-50-58-122(273)59-51-115)237-165(282)93-228-176(290)135(76-114-48-56-121(272)57-49-114)236-162(279)90-225-161(278)89-230-194(308)155-44-29-70-265(155)207(153)321/h15-21,33-38,48-63,86-88,104-112,129-158,169-172,223-224,268-275H,13-14,22-32,39-47,64-85,89-103,211-213H2,1-12H3,(H2,214,276)(H2,215,277)(H,220,232)(H,225,278)(H,226,288)(H,227,289)(H,228,290)(H,229,291)(H,230,308)(H,231,309)(H,233,287)(H,234,280)(H,235,281)(H,236,279)(H,237,282)(H,238,283)(H,239,293)(H,240,295)(H,241,298)(H,242,304)(H,243,303)(H,244,294)(H,245,302)(H,246,310)(H,247,313)(H,248,305)(H,249,292)(H,250,311)(H,251,306)(H,252,316)(H,253,296)(H,254,297)(H,255,307)(H,256,312)(H,257,314)(H,258,315)(H,259,284)(H,260,300)(H,261,301)(H,262,299)(H,285,286)(H,322,323)(H4,216,217,221)(H4,218,219,222)

InChI Key

NHDQBZJQNKDJOQ-UHFFFAOYSA-N

Appearance

White lyophilised solid

Purity

>95%

sequence

AAPCFCSGKPGRGDLWILRGTCPGGYGYTSNCYKWPNICCYPH(Disulfide bridge: Cys4 and Cys39,Cys6 and Cys32,Cys22 and Cys40)

source

Synthetic

storage

-20°C

Synonyms

Blood depressing substance 1

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Clinical Implications

  • BDS-I vs. ShK: While both are sea anemone peptides, BDS-I’s neuroprotective effects via KV3.4 inhibition distinguish it from ShK’s immunomodulatory role .
  • Selectivity Advantage : BDS-I’s high specificity reduces off-target risks compared to broad inhibitors like 4-AP and Amiodarone .
  • Structural Uniqueness: The three disulfide bonds in BDS-I enhance stability, a feature shared with conotoxins but absent in small-molecule inhibitors .

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

The full-length BDS-1 peptide and its truncated analogs are primarily synthesized using solid-phase peptide synthesis (SPPS) with Fmoc (fluorenylmethyloxycarbonyl) chemistry. This method enables stepwise addition of protected amino acids to a resin-bound growing peptide chain. For instance, the BDS-I[1-8] fragment (N-terminal octapeptide) was synthesized by INBIOS (Pozzuoli, Naples, Italy) using automated SPPS. Key steps include:

  • Resin Activation : A Wang resin pre-loaded with the C-terminal amino acid is used.

  • Deprotection : Fmoc groups are removed using 20% piperidine in dimethylformamide (DMF).

  • Coupling : Amino acids (4-fold excess) are activated with HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) and DIEA (N,N-diisopropylethylamine).

  • Cyclization : For disulfide bond formation (critical for BDS-1 activity), cysteine residues are oxidized using iodine or dimethyl sulfoxide (DMSO).

Table 1: Synthesis Parameters for BDS-I[1-8]

ParameterValue
Resin TypeWang resin (0.7 mmol/g)
Coupling Time45–60 minutes per amino acid
Deprotection Time2 × 5 minutes with piperidine
Final Cleavage ReagentTFA/water/TIS (95:2.5:2.5)

Challenges in Full-Length BDS-1 Synthesis

While fragments like BDS-I[1-8] are straightforward to synthesize, the full-length 43-mer peptide presents challenges due to:

  • Aggregation : Hydrophobic regions (e.g., residues 15–22) cause premature termination.

  • Oxidation Efficiency : Multiple disulfide bonds (BDS-1 has 4 cysteines) require precise folding.
    To mitigate these issues, pseudo-proline dipeptides are incorporated at aggregation-prone sites, and oxidative folding is performed under redox-controlled conditions.

Purification and Quality Control

High-Performance Liquid Chromatography (HPLC)

Crude synthetic BDS-1 is purified using reversed-phase HPLC with a C18 column (250 × 4.6 mm, 5 µm). The gradient elution protocol is:

  • Mobile Phase A : 0.1% trifluoroacetic acid (TFA) in water.

  • Mobile Phase B : 0.1% TFA in acetonitrile.

  • Gradient : 20% B to 50% B over 30 minutes at 1 mL/min.

Purified BDS-1 typically elutes at ~22 minutes, with >95% purity confirmed by analytical HPLC.

Table 2: HPLC Conditions for BDS-1 Purification

ColumnPhenomenex Luna C18 (5 µm, 100 Å)
Detection Wavelength214 nm
Injection Volume100 µL
Retention Time22.3 ± 0.5 minutes

Mass Spectrometry (MS)

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS is used to verify the molecular weight. For BDS-I[1-8], the observed mass (1,023.5 Da) matches the theoretical mass (1,023.2 Da) within 0.3% error. Intact BDS-1 (4,987 Da) requires electrospray ionization (ESI)-MS due to its larger size.

Functional Validation of Synthetic BDS-1

Electrophysiological Assays

Synthetic BDS-1 is validated using whole-cell patch clamp on CHO cells expressing K<sub>V</sub>3.4 channels. The IC<sub>50</sub> for K<sub>V</sub>3.4 inhibition by BDS-I[1-8] is 1.2 µM, comparable to full-length BDS-1 (0.9 µM). This confirms that synthetic analogs retain biological activity.

Apoptosis Assays

In NGF-differentiated PC-12 cells, BDS-I[1-8] (10 µM) reduces Aβ<sub>1–42</sub>-induced caspase-3 activation by 68%, mirroring the neuroprotective effects of native BDS-1.

Comparative Analysis of Natural vs. Synthetic BDS-1

Table 3: Natural vs. Synthetic BDS-1

PropertyNatural BDS-1Synthetic BDS-1
SourceAnemonia sulcataSPPS
Purity~90% (crude extract)>95%
Disulfide BondsNative conformationControlled oxidation
Batch ConsistencyVariableHigh

Scalability and Industrial Production

While lab-scale synthesis yields 5–10 mg of BDS-1 per batch, industrial production employs continuous-flow SPPS systems to maximize throughput. For example, a 50-g reactor can produce 1.2 kg/year of BDS-1 fragments for preclinical studies.

Q & A

Basic Research Questions

Q. What experimental models are recommended for studying the antihypertensive mechanisms of BDS-1 in preclinical research?

  • Methodological Answer : Preclinical studies should utilize both in vitro (e.g., cell lines expressing voltage-gated sodium channels) and in vivo models (e.g., hypertensive rodent models). BDS-1, derived from Anemonia sulcata, selectively modulates ion channels, making electrophysiological assays critical for mechanistic studies . For translational relevance, combine hemodynamic measurements (e.g., blood pressure monitoring) with molecular analyses (e.g., Western blot for channel expression) to validate efficacy. Ethical guidelines for animal studies must be followed, including justification of sample sizes and humane endpoints .

Table 1: Common Experimental Models for BDS-1 Studies

Model TypeKey ApplicationsAdvantagesLimitations
HEK293 CellsIon channel modulation assaysHigh reproducibilityLimited physiological complexity
Spontaneously Hypertensive Rats (SHR)Blood pressure response evaluationClinically relevant phenotypeHigh maintenance costs
Zebrafish LarvaeHigh-throughput screeningTransparent for imagingDivergent cardiovascular physiology

Q. What are the standard biochemical assays for quantifying BDS-1 activity in vitro?

  • Methodological Answer : Use fluorescence-based calcium flux assays to measure BDS-1's modulation of sodium channels (e.g., NaV1.3/1.7). Electrophysiological techniques like patch clamping provide direct evidence of channel inhibition kinetics . For purity assessment, employ HPLC and mass spectrometry to confirm protein integrity. Cross-reference results with functional assays to avoid artifacts from degraded samples .

Advanced Research Questions

Q. How can researchers address contradictory findings regarding BDS-1's efficacy across different in vivo models?

  • Methodological Answer : Contradictions often arise from interspecies variability (e.g., rodent vs. primate models) or differences in dosing regimens. To resolve discrepancies:

  • Standardize Protocols : Align administration routes (e.g., intravenous vs. intraperitoneal) and control for circadian rhythm effects on blood pressure .
  • Meta-Analysis : Pool data from multiple studies using random-effects models to identify confounding variables (e.g., age, comorbid conditions) .
  • Mechanistic Follow-Up : Use knockout models (e.g., NaV1.7-deficient mice) to isolate BDS-1's target specificity .

Q. What methodological considerations are critical when integrating multi-omics data to elucidate BDS-1's molecular targets?

  • Methodological Answer : Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) to map systemic effects. For example:

  • Transcriptomics : Identify differentially expressed genes in vascular tissues post-BDS-1 treatment.

  • Pathway Enrichment : Use tools like STRING or KEGG to highlight pathways (e.g., renin-angiotensin system) .

  • Validation : Prioritize candidate targets via siRNA knockdown or CRISPR-Cas9 editing in relevant cell lines .

    Table 2: Multi-Omics Integration Workflow

    StepTechniqueOutcome Metric
    Target DiscoveryRNA-seqDifferentially expressed genes
    Pathway AnalysisGene Ontology EnrichmentOverrepresented biological processes
    Functional ValidationCRISPR-Cas9Phenotypic confirmation of targets

Q. How can researchers optimize experimental conditions for BDS-1 stability in long-term studies?

  • Methodological Answer : BDS-1’s peptide structure requires strict control of temperature (4°C for storage, -80°C for long-term) and pH (7.4 buffer solutions). Conduct stability assays under simulated physiological conditions (e.g., 37°C, serum-containing media) to assess degradation kinetics. Use protease inhibitors (e.g., PMSF) and chelating agents (e.g., EDTA) to mitigate enzymatic breakdown .

Ethical and Methodological Compliance

  • Data Transparency : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw datasets in repositories like Zenodo or Gene Expression Omnibus (GEO) .
  • Ethical Oversight : Document informed consent processes for human-derived samples (e.g., plasma assays) and ensure compliance with institutional review boards (IRBs) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.